4-((2,4-Dioxo-5-(p-tolylamino)thiazolidin-3-yl)methyl)benzoic acid
CAS No.: 1008004-79-2
Cat. No.: VC21378124
Molecular Formula: C18H16N2O4S
Molecular Weight: 356.4g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1008004-79-2 |
|---|---|
| Molecular Formula | C18H16N2O4S |
| Molecular Weight | 356.4g/mol |
| IUPAC Name | 4-[[5-(4-methylanilino)-2,4-dioxo-1,3-thiazolidin-3-yl]methyl]benzoic acid |
| Standard InChI | InChI=1S/C18H16N2O4S/c1-11-2-8-14(9-3-11)19-15-16(21)20(18(24)25-15)10-12-4-6-13(7-5-12)17(22)23/h2-9,15,19H,10H2,1H3,(H,22,23) |
| Standard InChI Key | YEUSDYQLFQOGIW-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)NC2C(=O)N(C(=O)S2)CC3=CC=C(C=C3)C(=O)O |
| Canonical SMILES | CC1=CC=C(C=C1)NC2C(=O)N(C(=O)S2)CC3=CC=C(C=C3)C(=O)O |
Introduction
Chemical Properties and Structure
The compound 4-((2,4-Dioxo-5-(p-tolylamino)thiazolidin-3-yl)methyl)benzoic acid possesses a unique chemical structure with several key functionalities arranged around a central thiazolidine core. The detailed chemical properties of this compound are outlined in Table 1.
Table 1: Chemical Properties of 4-((2,4-Dioxo-5-(p-tolylamino)thiazolidin-3-yl)methyl)benzoic acid
| Property | Value |
|---|---|
| CAS No. | 1008004-79-2 |
| Molecular Formula | C18H16N2O4S |
| Molecular Weight | 356.4 g/mol |
| IUPAC Name | 4-[[5-(4-methylanilino)-2,4-dioxo-1,3-thiazolidin-3-yl]methyl]benzoic acid |
| Standard InChI | InChI=1S/C18H16N2O4S/c1-11-2-8-14(9-3-11)19-15-16(21)20(18(24)25-15)10-12-4-6-13(7-5-12)17(22)23/h2-9,15,19H,10H2,1H3,(H,22,23) |
| Standard InChIKey | YEUSDYQLFQOGIW-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)NC2C(=O)N(C(=O)S2)CC3=CC=C(C=C3)C(=O)O |
The structural arrangement consists of three primary components: a central thiazolidine ring with carbonyl groups at positions 2 and 4, a p-tolyl group connected through an amino bridge at position 5, and a benzoic acid moiety attached to the N-3 position via a methylene bridge. This specific arrangement of functional groups provides the compound with its unique reactivity profile and potential biological activities.
Structural Features and Significance
The thiazolidine core of this compound contains a sulfur atom that contributes to its unique chemical profile. The p-tolylamino group at position 5 introduces lipophilicity and potential hydrogen bonding interactions, while the benzoic acid moiety provides an ionizable group that can participate in charge-based interactions with biological targets. The spatial arrangement of these groups creates a three-dimensional structure capable of interacting with various biological receptors and enzyme active sites.
Synthesis Methods
The synthesis of 4-((2,4-Dioxo-5-(p-tolylamino)thiazolidin-3-yl)methyl)benzoic acid typically involves several steps, beginning with the formation of the thiazolidine-2,4-dione scaffold followed by strategic functionalization.
General Synthetic Approach
The synthesis typically starts with the cyclocondensation of thiourea with chloroacetic acid, followed by further modifications to introduce the benzoic acid moiety. This multi-step process requires precise control of reaction conditions to ensure high yields and product purity.
Common solvents used in the synthesis include dimethylformamide and acetone under controlled temperature conditions (e.g., refluxing) to facilitate the reactions. The synthetic pathway typically involves:
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Formation of the thiazolidine-2,4-dione core through cyclocondensation
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Introduction of the p-tolylamino group at position 5 via nucleophilic substitution
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N-alkylation at position 3 with an appropriate benzoic acid derivative precursor
Reaction Conditions
The reactions involving this compound are often studied under specific conditions to optimize yields and selectivity. Controlling pH and temperature can significantly influence reaction pathways. The incorporation of the p-tolylamino group and the attachment of the benzoic acid moiety require careful control of reaction parameters to prevent unwanted side reactions and ensure regiospecificity.
Biological Activity and Applications
Thiazolidinediones, including 4-((2,4-Dioxo-5-(p-tolylamino)thiazolidin-3-yl)methyl)benzoic acid, possess a broad spectrum of biological activities that make them valuable targets for pharmaceutical research.
Antimicrobial Properties
Similar thiazolidine-2,4-dione derivatives have demonstrated significant antibacterial activity, particularly against Gram-positive bacterial strains . The most active compounds in this class have exhibited Minimum Inhibitory Concentration (MIC) values as low as 3.91 mg/L, comparable to or exceeding the activity of commonly used reference antibiotics such as oxacillin and cefuroxime .
Research on related compounds suggests that the presence of electron-withdrawing substituents at the phenyl ring enhances antibacterial activity, while the geometry of the molecule plays a less significant role in the antimicrobial response . The thiazolidinedione scaffold appears to be the primary pharmacophore responsible for antibacterial activity.
Other Pharmacological Activities
Beyond antimicrobial properties, thiazolidinedione derivatives exhibit a diverse range of biological activities including:
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Anticancer properties through multiple mechanisms including cell cycle arrest and apoptosis induction
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Anti-inflammatory effects via modulation of inflammatory cytokine production
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Antifungal activities against various pathogenic fungi
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Antioxidant capabilities through free radical scavenging mechanisms
The specific arrangement of functional groups in 4-((2,4-Dioxo-5-(p-tolylamino)thiazolidin-3-yl)methyl)benzoic acid may confer unique biological properties that distinguish it from other thiazolidinedione derivatives.
Structure-Activity Relationships
Understanding the structure-activity relationships of thiazolidinedione derivatives provides insights into the potential biological activities of 4-((2,4-Dioxo-5-(p-tolylamino)thiazolidin-3-yl)methyl)benzoic acid.
Comparison with Related Compounds
Table 2: Structural Comparison with Related Compounds
The structural variations among these related compounds suggest that the specific positioning of functional groups significantly impacts biological activity profiles. The presence of the p-tolylamino group at position 5 in 4-((2,4-Dioxo-5-(p-tolylamino)thiazolidin-3-yl)methyl)benzoic acid likely contributes to a unique interaction profile with biological targets compared to compounds with different substituents at this position.
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